molecular formula C14H20N4O3 B6022483 6-[(hydroxyimino)methyl]-N-[3-(4-morpholinyl)propyl]nicotinamide

6-[(hydroxyimino)methyl]-N-[3-(4-morpholinyl)propyl]nicotinamide

Cat. No. B6022483
M. Wt: 292.33 g/mol
InChI Key: XMUMECUSHCYLKI-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(Hydroxyimino)methyl]-N-[3-(4-morpholinyl)propyl]nicotinamide, also known as 6-HMPN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-[(hydroxyimino)methyl]-N-[3-(4-morpholinyl)propyl]nicotinamide is not fully understood. However, it has been suggested that its neuroprotective effects are due to its ability to inhibit the activation of microglia and astrocytes, which are involved in neuroinflammation. Additionally, this compound has been shown to increase the expression of antioxidant enzymes, which may contribute to its antioxidant properties.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. Additionally, this compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. These effects suggest that this compound may have potential as a therapeutic agent for inflammatory and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 6-[(hydroxyimino)methyl]-N-[3-(4-morpholinyl)propyl]nicotinamide in lab experiments is its high yield and purity. Additionally, its anti-inflammatory and antioxidant properties make it a promising compound for studying the mechanisms of neuroinflammation and oxidative stress. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

Future research on 6-[(hydroxyimino)methyl]-N-[3-(4-morpholinyl)propyl]nicotinamide should focus on elucidating its mechanism of action and its potential therapeutic applications. Additionally, studies should investigate the optimal dosage and administration route for this compound. Other future directions include the development of more water-soluble derivatives of this compound and the evaluation of its efficacy in animal models of neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its anti-inflammatory, antioxidant, and neuroprotective properties. Its synthesis method is straightforward, and its high yield and purity make it a valuable compound for lab experiments. Future research should focus on elucidating its mechanism of action and its potential therapeutic applications.

Synthesis Methods

The synthesis of 6-[(hydroxyimino)methyl]-N-[3-(4-morpholinyl)propyl]nicotinamide involves the reaction between 6-chloronicotinoyl chloride and N-(3-(4-morpholinyl)propyl)hydroxylamine in the presence of triethylamine. The resulting product is then treated with 4-methylmorpholine N-oxide to obtain this compound in high yield and purity.

Scientific Research Applications

6-[(hydroxyimino)methyl]-N-[3-(4-morpholinyl)propyl]nicotinamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, this compound has been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

6-[(E)-hydroxyiminomethyl]-N-(3-morpholin-4-ylpropyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c19-14(12-2-3-13(11-17-20)16-10-12)15-4-1-5-18-6-8-21-9-7-18/h2-3,10-11,20H,1,4-9H2,(H,15,19)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUMECUSHCYLKI-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CN=C(C=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCNC(=O)C2=CN=C(C=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.